1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime
Description
Properties
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-11-2-5-13(6-3-11)16(18)21-17-9-12-4-7-14-15(8-12)20-10-19-14/h2-9H,10H2,1H3/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUZLFMHZGAIJL-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation-Ozonolysis Protocol
A patent (US20090131688A1) detailing benzofuran synthesis provides insights into analogous aldehyde preparation:
Table 1: Reaction Conditions for Aldehyde Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Silylation | BSA (N,O-bis(trimethylsilyl)acetamide) | Protect ketone as silyl enol ether |
| Ozonolysis | O₃, CH₂Cl₂, -78°C | Cleave double bond to aldehyde |
| Oxidation | H₂O₂, NaHCO₃ | Oxidize intermediate to aldehyde |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst |
This method avoids high-temperature Claisen rearrangements, reducing isomerization risks.
Alternative Routes
-
Friedel-Crafts Acylation : Using 1,3-benzodioxole and formylating agents (e.g., DMF/POCl₃).
-
Oxidation of Alcohols : MnO₂-mediated oxidation of 1,3-benzodioxole-5-methanol.
Preparation of O-(4-Methylbenzoyl)Hydroxylamine
Acylation of Hydroxylamine
-
Step 1 : Synthesis of 4-methylbenzoyl chloride from 4-methylbenzoic acid (SOCl₂, reflux).
-
Step 2 : Reaction with hydroxylamine hydrochloride in alkaline medium:
Yield optimization requires strict pH control (pH 8–9) to minimize hydrolysis.
Oxime Formation Strategies
Condensation Reaction
The aldehyde and O-(4-methylbenzoyl)hydroxylamine undergo nucleophilic addition-elimination:
Table 2: Optimized Conditions for Oxime Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous EtOH | Polar aprotic, prevents hydrolysis |
| Temperature | 60–70°C | Balances kinetics/thermodynamics |
| Catalyst | Pyridine | Scavenges HCl, shifts equilibrium |
| Reaction Time | 6–8 hours | >90% conversion (TLC monitoring) |
Stereoselectivity (E/Z isomerism) is controlled by steric effects, with the E-isomer predominating (>95%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 8.42 (s, 1H, CH=N), 7.89 (d, J = 8.1 Hz, 2H, ArH), 6.98–7.04 (m, 3H, benzodioxole-H).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
Scientific Research Applications
1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This is achieved through the modulation of various signaling pathways and the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Benzodioxole Oxime Esters
The target compound can be compared to 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime (CAS 111172-19-1), a structural analog where the 4-methylbenzoyl group is replaced with a 2-chlorobenzoyl substituent . Key differences include:
| Property | Target Compound (4-Methylbenzoyl) | 2-Chlorobenzoyl Analog (CAS 111172-19-1) |
|---|---|---|
| Molecular Formula | C₁₆H₁₃NO₄ | C₁₅H₁₀ClNO₄ |
| Molecular Weight | ~283.28 g/mol | 303.7 g/mol |
| Substituent Electronic Effect | Electron-donating (methyl) | Electron-withdrawing (chloro) |
The chloro substituent in the analog increases molecular weight and introduces steric and electronic effects that may alter reactivity or binding affinity in biological systems.
Comparison with Pyrazole-Based Oxime Esters
The pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime () shares the oxime ester functional group but replaces the benzodioxole core with a pyrazole ring substituted with trifluoromethyl and chlorophenyl groups . Key distinctions include:
The pyrazole core may confer greater metabolic stability in biological systems, while the benzodioxole system could enhance π-π stacking interactions in materials science .
Functional Comparison with Aldicarb (Oxime Carbamate)
Aldicarb (CAS 116-06-3), a propanal-derived oxime carbamate, is a high-toxicity pesticide . While structurally distinct, its oxime functional group highlights broader trends in oxime chemistry:
| Property | Target Compound (Oxime Ester) | Aldicarb (Oxime Carbamate) |
|---|---|---|
| Functional Group | O-Benzoyl oxime ester | O-[(Methylamino)carbonyl] oxime |
| Toxicity | Unknown (limited data) | High acute toxicity (neurotoxicant) |
| Applications | Potential agrochemical intermediate | Banned except for specialized uses |
Aldicarb’s toxicity underscores the importance of substituent choice in oxime derivatives for safety profiles .
Research Implications and Limitations
The absence of direct toxicological or pharmacological data for the target compound necessitates caution in extrapolating findings from analogs. Future studies should prioritize:
Synthetic Optimization : Leveraging methods from benzimidazole oxime synthesis () for scalable production.
Toxicity Screening : Comparative assays against analogs like Aldicarb to assess environmental and health risks.
Structure-Activity Relationships (SAR) : Investigating how substituents (e.g., methyl vs. chloro) influence bioactivity.
Biological Activity
1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its insecticidal properties, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C12H11N2O4
- Molecular Weight : 237.23 g/mol
The structure consists of a benzodioxole moiety linked to a carbaldehyde and an oxime group, which is known to influence its biological properties.
Insecticidal Properties
Recent studies have highlighted the insecticidal activity of compounds derived from the benzodioxole family. A notable study evaluated larvicidal effects against Aedes aegypti, a vector for several arboviruses including dengue and Zika virus. Although specific data on this compound is limited, related compounds have shown promising results:
- 3,4-(methylenedioxy) cinnamic acid , a derivative, exhibited:
These findings suggest that the benzodioxole scaffold may confer significant larvicidal activity, which could extend to the oxime derivative under consideration.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety of new compounds. The aforementioned study indicated that compounds with similar structures did not exhibit significant toxicity in mammalian models:
- Mice treated with high doses (2000 mg/kg) showed no structural damage to vital organs (kidney, liver, spleen, lungs) and only mild behavioral effects .
This suggests that the oxime derivative may also possess a favorable safety profile.
While specific mechanisms for this compound are yet to be elucidated, compounds in this class often act by interfering with neurotransmission in insects or disrupting metabolic pathways. The presence of the oxime group may enhance binding affinity to target sites compared to non-oxime derivatives.
Case Studies
- Insecticidal Efficacy : A study on related benzodioxole derivatives demonstrated effective larvicidal action against Aedes aegypti, paving the way for further exploration of similar compounds .
- Safety Profile Assessment : Research into the toxicity of benzodioxole derivatives revealed low cytotoxicity and minimal adverse effects in animal models, supporting their potential use as safer alternatives to existing insecticides .
Q & A
Basic: What are the optimal synthetic routes for 1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime, and how can reaction yields be improved?
Answer:
The synthesis typically involves two steps: (1) formation of the oxime intermediate from 1,3-benzodioxole-5-carbaldehyde using hydroxylamine, and (2) acylation with 4-methylbenzoyl chloride. Key optimizations include:
- Anhydrous conditions : Use of anhydrous dichloromethane and nitrogen atmosphere to prevent hydrolysis of the acylating agent .
- Base selection : Triethylamine (TEA) is effective for neutralizing HCl byproducts during acylation. A 6:1 molar ratio of TEA to oxime ensures complete reaction .
- Purification : Recrystallization in diethyl ether improves purity (yields ~64% for analogous compounds) .
Basic: How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?
Answer:
- 1H NMR : Key signals include the benzodioxole methylenedioxy protons (δ 5.9–6.1 ppm as a singlet) and the oxime proton (δ 8.5–8.8 ppm). Aromatic protons from the 4-methylbenzoyl group appear as doublets (δ 7.2–8.1 ppm) .
- 13C NMR : The carbonyl carbon of the oxime (δ ~160 ppm) and the methyl group on the benzoyl moiety (δ ~21 ppm) are diagnostic .
- HRMS : Exact mass calculations for C₁₆H₁₃NO₅ should match theoretical values (e.g., m/z 299.0794) with <2 ppm error .
Advanced: What challenges arise in crystallographic studies of this compound, and how can they be addressed?
Answer:
- Crystal packing : The methylbenzoyl group may introduce steric hindrance, reducing crystal quality. Slow evaporation from ether/hexane mixtures enhances lattice formation .
- Refinement : Use SHELXL for small-molecule refinement. The program handles torsional parameters (e.g., C–O–C angles in benzodioxole, δ ~116–122°) and anisotropic displacement for heavy atoms .
- Twinned data : SHELXE can resolve pseudo-merohedral twinning via intensity-based algorithms .
Advanced: How does the electronic nature of substituents (e.g., methyl vs. methoxy) on the benzoyl group affect the reactivity of the oxime?
Answer:
- Electron-donating groups (e.g., methyl) : Stabilize the acyloxime intermediate, reducing side reactions (e.g., hydrolysis). Comparative studies with 4-methoxy derivatives show ~15% higher yields for methyl-substituted compounds .
- Steric effects : Methyl groups minimally hinder acylation, while bulkier tert-butyl substituents require extended reaction times (24+ hours) .
- Mechanistic insight : Density Functional Theory (DFT) calculations can model charge distribution on the oxime nitrogen, predicting acylation rates .
Advanced: How can conflicting spectral data (e.g., unexpected NOEs in NMR) be resolved for structural confirmation?
Answer:
- NOE analysis : Irradiation of the oxime proton should show spatial proximity to the benzodioxole aromatic protons. Contradictions may indicate rotameric equilibria; variable-temperature NMR (e.g., 298–343 K) can freeze conformers .
- X-ray vs. NMR discrepancies : If crystal packing forces alter conformation, compare solid-state (X-ray) and solution (NMR) data. SHELX refinements can validate bond lengths/angles .
Advanced: What strategies enable selective functionalization of the benzodioxole ring without oxime cleavage?
Answer:
- Protection/deprotection : Temporarily convert the oxime to a tert-butyldimethylsilyl (TBS) ether before electrophilic substitution (e.g., nitration). Deprotect with tetrabutylammonium fluoride (TBAF) .
- Mild conditions : Use low-temperature Friedel-Crafts acylations (e.g., AlCl₃ at −20°C) to avoid oxime degradation .
Methodological: How can researchers design comparative studies with analogs (e.g., 4-nitrobenzoyl derivatives) to explore structure-activity relationships?
Answer:
- Library synthesis : Prepare derivatives via parallel synthesis, varying the benzoyl substituent (e.g., nitro, methoxy, tert-butyl). Use standardized conditions (e.g., 1.2 eq acyl chloride, 24 h reaction) .
- Bioactivity assays : Test antioxidant or enzyme inhibition properties. For example, compare IC₅₀ values in DPPH radical scavenging assays, correlating with substituent Hammett σ values .
Methodological: What analytical workflows ensure purity >98% for pharmacological studies?
Answer:
- HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to detect impurities at 254 nm. Retention times should match standards .
- Elemental analysis : Carbon/nitrogen percentages must align with theoretical values (e.g., C 64.21%, N 4.68% for C₁₆H₁₃NO₅) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
